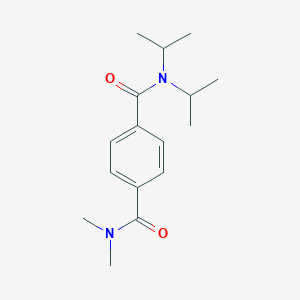
N,N-diisopropyl-N',N'-dimethylterephthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diisopropyl-N',N'-dimethylterephthalamide, commonly known as DDMT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DDMT is a white crystalline solid that is soluble in organic solvents and is used as a reagent in various chemical reactions.
作用機序
DDMT forms complexes with metal ions through the nitrogen atoms of the dimethylamine and diisopropylamine groups. The resulting complexes have unique properties that make them useful in various chemical reactions. The mechanism of action of DDMT in these reactions involves the coordination of the metal ion to the nitrogen atoms of the ligand, which stabilizes the intermediate species and promotes the desired reaction pathway.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of DDMT. However, studies have shown that DDMT is not toxic to human cells and does not have any significant adverse effects on the environment. DDMT has also been used as a stabilizer for enzymes and proteins, which can improve their stability and activity.
実験室実験の利点と制限
DDMT has several advantages for use in lab experiments. It is a stable and readily available reagent that can form complexes with a wide range of metal ions. DDMT is also easy to handle and store, making it a convenient choice for researchers. However, DDMT has some limitations, including its relatively low solubility in water and limited stability in acidic conditions.
将来の方向性
There are several future directions for research on DDMT. One area of interest is the synthesis of new metal-organic frameworks using DDMT as a ligand. These frameworks have potential applications in gas separation, drug delivery, and catalysis. Another area of interest is the development of new catalytic reactions using DDMT complexes. These reactions could have important implications in the fields of organic synthesis and materials science. Additionally, more research is needed to understand the biochemical and physiological effects of DDMT and its complexes, which could lead to new applications in biotechnology and medicine.
Conclusion:
DDMT is a versatile reagent that has found widespread use in scientific research. Its ability to form complexes with metal ions has led to its use in catalysis, material science, and analytical chemistry. While there is limited research on the biochemical and physiological effects of DDMT, it has been shown to be a stable and non-toxic reagent that has several advantages for use in lab experiments. Future research on DDMT and its complexes could lead to new applications in a variety of fields.
合成法
DDMT can be synthesized using a variety of methods, including the reaction of terephthalic acid with diisopropylamine and dimethylamine in the presence of a dehydrating agent. Another method involves the reaction of dimethyl terephthalate with diisopropylamine in the presence of a catalyst. The yield of DDMT depends on the reaction conditions and the purity of the starting materials.
科学的研究の応用
DDMT has been widely used in scientific research due to its ability to form complexes with metal ions. These complexes have been used in various fields such as catalysis, material science, and analytical chemistry. DDMT has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas separation, drug delivery, and catalysis.
特性
IUPAC Name |
1-N,1-N-dimethyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)18(12(3)4)16(20)14-9-7-13(8-10-14)15(19)17(5)6/h7-12H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQLQIIBTYXIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,1-N-dimethyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

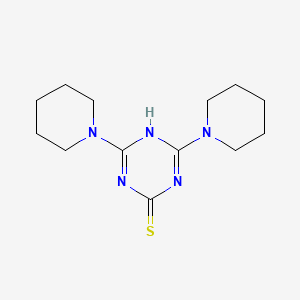
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5782002.png)
![N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5782005.png)
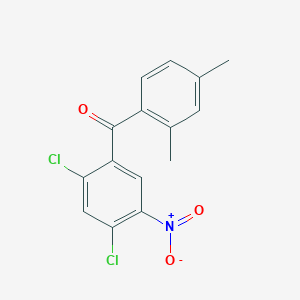
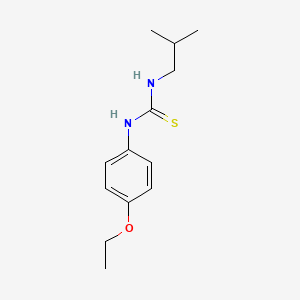
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5782028.png)
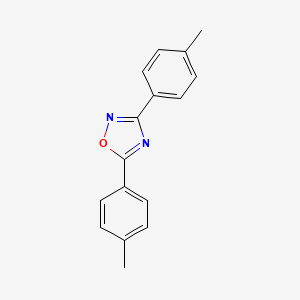
![4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5782046.png)
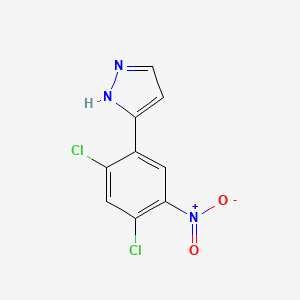
![methyl 4-[5-(hydroxymethyl)-2-furyl]benzoate](/img/structure/B5782066.png)
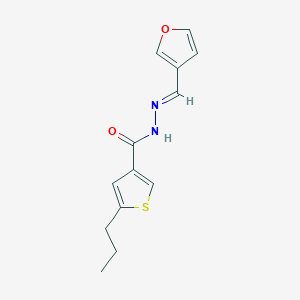

![ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5782095.png)
![N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide](/img/structure/B5782101.png)